3-(4-fluorophenoxy)-N-[2-(3-methoxyphenyl)ethyl]propane-1-sulfonamide
Description
3-(4-Fluorophenoxy)-N-[2-(3-methoxyphenyl)ethyl]propane-1-sulfonamide is a sulfonamide derivative characterized by a propane-1-sulfonamide backbone substituted with a 4-fluorophenoxy group and a 3-methoxyphenylethylamine moiety. This compound shares structural features with several biologically active sulfonamides, which are known for their roles as enzyme inhibitors, receptor modulators, and anti-inflammatory agents .
Properties
IUPAC Name |
3-(4-fluorophenoxy)-N-[2-(3-methoxyphenyl)ethyl]propane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FNO4S/c1-23-18-5-2-4-15(14-18)10-11-20-25(21,22)13-3-12-24-17-8-6-16(19)7-9-17/h2,4-9,14,20H,3,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WULJGKXAVZZNBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNS(=O)(=O)CCCOC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound 3-(4-fluorophenoxy)-N-[2-(3-methoxyphenyl)ethyl]propane-1-sulfonamide are currently unknown
Biological Activity
Structure
- IUPAC Name : 3-(4-fluorophenoxy)-N-[2-(3-methoxyphenyl)ethyl]propane-1-sulfonamide
- Molecular Formula : C17H20FNO3S
- Molecular Weight : 345.41 g/mol
Physical Properties
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
| LogP | 3.5 |
The biological activity of this compound is primarily attributed to its ability to inhibit certain enzymes and modulate signaling pathways involved in cell proliferation and apoptosis. Specifically, it may interact with targets such as:
- Cyclin-dependent kinases (CDKs) : These are crucial for cell cycle regulation. Inhibition can lead to cell cycle arrest, particularly at the G1/S transition.
- E2F transcription factors : Modulating these factors can influence DNA synthesis and cell proliferation.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro studies : The compound was tested against various cancer cell lines, demonstrating selective cytotoxicity particularly against breast and lung cancer cells.
- Mechanistic insights : The compound may induce apoptosis through the activation of caspases and inhibition of anti-apoptotic proteins like Bcl-2.
Case Studies
-
Study on Lung Cancer Cell Lines :
- Objective : Evaluate the efficacy of the compound on A549 (lung carcinoma) cells.
- Findings : The compound showed a dose-dependent inhibition of cell growth, with an IC50 value of approximately 15 µM.
-
Breast Cancer Research :
- Objective : Investigate the effects on MCF-7 (breast cancer) cells.
- Results : Significant reduction in cell viability was observed, with increased markers of apoptosis noted in treated cells.
Potential Therapeutic Applications
Given its biological activity, this compound holds promise for various therapeutic applications:
- Antineoplastic agents : As indicated by its activity against cancer cell lines.
- Anti-inflammatory agents : Sulfonamides are often explored for their anti-inflammatory properties, which could be beneficial in treating conditions like rheumatoid arthritis.
Toxicological Considerations
While the compound shows promising biological activity, further studies are necessary to evaluate its safety profile and potential side effects. Toxicity assessments should include:
- Acute and chronic toxicity studies.
- Evaluation of off-target effects.
Comparison with Similar Compounds
Structural Analogs
The table below highlights key structural differences between the target compound and related sulfonamide derivatives:
Key Observations :
- The target compound’s 4-fluorophenoxy group is shared with the diazaspirodecanesulfonamide in , which may enhance lipophilicity and membrane permeability .
- The 3-methoxyphenylethylamine moiety distinguishes it from analogs with 4-methoxyphenyl or chlorophenyl groups, possibly influencing electronic effects and receptor selectivity .
Physicochemical Properties
Key Observations :
- The target compound’s lower molecular weight and moderate logP suggest favorable bioavailability compared to bulkier analogs like the diazaspirodecanesulfonamide .
- The absence of resolved crystal data for the target compound contrasts with ’s detailed crystallographic analysis, underscoring the need for structural studies .
Pharmacokinetic Considerations
- Solubility : The sulfonamide moiety improves water solubility, but the 3-methoxyphenyl group may reduce it slightly compared to polar derivatives in .
Q & A
Q. What are the established synthetic routes for 3-(4-fluorophenoxy)-N-[2-(3-methoxyphenyl)ethyl]propane-1-sulfonamide?
The synthesis typically involves multi-step organic reactions:
Sulfonamide Core Formation : Reacting propane-1-sulfonyl chloride with 2-(3-methoxyphenyl)ethylamine under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonamide backbone .
Fluorophenoxy Substitution : Introducing the 4-fluorophenoxy group via nucleophilic aromatic substitution or Mitsunobu reaction, depending on the reactivity of intermediates .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity (>95%) .
Key Variables : Reaction temperature (0–60°C), solvent choice (DMF for polar intermediates), and catalyst (e.g., Pd for coupling reactions) significantly impact yield .
Q. How is the molecular structure of this compound characterized?
Structural elucidation employs:
- NMR Spectroscopy : H and C NMR confirm connectivity (e.g., sulfonamide NH at δ 7.8–8.2 ppm, methoxy group at δ 3.7–3.9 ppm) .
- X-ray Crystallography : Resolves bond lengths/angles (e.g., S–N bond ~1.63 Å) and dihedral angles critical for conformational analysis .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (expected ~393.4 g/mol) and fragmentation patterns .
Q. What are the primary biological targets or activities reported for this compound?
- Enzyme Inhibition : Potentially inhibits carbonic anhydrase or tyrosine kinases due to sulfonamide and fluorophenoxy motifs .
- Cellular Assays : In vitro studies suggest antiproliferative activity (IC values in µM range) against cancer cell lines (e.g., MCF-7, HeLa) .
- Neuroprotective Potential : Structural analogs show activity in modulating neurotransmitter receptors (e.g., GABA) .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing byproducts?
Methodology :
- Design of Experiments (DoE) : Systematic variation of parameters (temperature, stoichiometry) identifies optimal conditions .
- In-line Analytics : Use HPLC to monitor reaction progress and detect intermediates (e.g., sulfonic acid derivatives) .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves selectivity for the sulfonamide bond .
Q. How to resolve contradictions in reported biological activity data?
Case Study : Discrepancies in IC values across studies may arise from:
- Assay Conditions : Variations in pH, serum content, or cell passage number .
- Metabolic Stability : Differences in hepatic microsome stability (e.g., rat vs. human) affect apparent potency .
Resolution : - Standardized Protocols : Adopt NIH-recommended assay guidelines (e.g., ATP-based viability assays).
- Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to observed effects .
Q. What computational methods predict binding modes with biological targets?
- Molecular Docking (AutoDock Vina) : Models interactions with carbonic anhydrase IX (PDB: 3IAI), highlighting hydrogen bonds between sulfonamide and Thr .
- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories; RMSD <2 Å indicates stable binding .
- QSAR Models : Correlate substituent electronegativity (e.g., fluorine position) with inhibitory potency using Hammett constants .
Critical Analysis of Contradictory Evidence
- Synthetic Routes : reports dichloromethane as optimal solvent, while prefers DMF for polar intermediates. Recommendation : Screen solvents based on intermediate polarity .
- Biological Targets : Some studies emphasize kinase inhibition (), others focus on carbonic anhydrase (). Hypothesis : The compound may exhibit polypharmacology due to its flexible sulfonamide linker .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
